molecular formula C8H7F3N2O B2949476 2-Methyl-6-(trifluoromethyl)nicotinamide CAS No. 874767-59-6

2-Methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B2949476
CAS No.: 874767-59-6
M. Wt: 204.152
InChI Key: XCJKJHKVOIBAPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide typically involves the introduction of a trifluoromethyl group into the nicotinamide structure. One common synthetic route includes the reaction of 2-methyl-6-chloronicotinamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines or alcohols.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including those involved in NAD metabolism and oxidative stress responses .

Comparison with Similar Compounds

2-Methyl-6-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-4-5(7(12)14)2-3-6(13-4)8(9,10)11/h2-3H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJKJHKVOIBAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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